Octatetracontane

Description

Contextualizing Ultra-Long Chain Alkanes in Contemporary Chemistry

Ultra-long chain alkanes (ULCAs), defined as alkanes with a high number of carbon atoms, typically nine or more, represent a significant area of study in modern chemistry. wikipedia.orgbyjus.com These molecules, with the general formula C_n H_2n+2, are fundamental components of many materials and natural substances. wikipedia.orgcrownoil.co.uk While shorter alkanes are well-understood as fuels and lubricants, ULCAs like n-octatetracontane (C48H98) exhibit unique properties due to their substantial chain length, which leads to more pronounced van der Waals forces. byjus.comontosight.ai This results in distinct physical characteristics, such as higher melting and boiling points, compared to their shorter-chain counterparts. byjus.comontosight.ai

In contemporary chemistry, the interest in ULCAs is driven by their role in materials science, nanotechnology, and energy research. ontosight.aiacs.orgacs.orgresearchgate.net Their long, linear structure allows them to self-assemble into highly ordered structures, a property that is being explored for the development of advanced materials with tailored properties. bitp.kiev.uaroyalsocietypublishing.org The study of these molecules helps to bridge the gap between small-molecule chemistry and polymer science, providing well-defined models for understanding the behavior of larger, more complex systems like polyethylene (B3416737). royalsocietypublishing.orgresearchgate.netacs.org

Significance in Fundamental Hydrocarbon Science and Engineering

The study of n-octatetracontane and other ULCAs is of fundamental importance to hydrocarbon science and engineering. These molecules serve as ideal models for investigating the physical and chemical properties of long-chain hydrocarbons, which are major components of crude oil, waxes, and various industrial products. wikipedia.orgontosight.aiwou.edu Understanding their behavior under different conditions is crucial for optimizing processes in the petrochemical industry, such as fractional distillation and the development of high-performance lubricants. wikipedia.orgcrownoil.co.uk

In chemical engineering, ULCAs are instrumental in developing and validating theoretical models that predict the behavior of complex hydrocarbon mixtures. aip.orgaip.orgresearchgate.net For instance, computer simulations of n-alkanes up to octatetracontane are used to determine vapor-liquid coexistence curves and critical properties, which are essential for designing and operating separation processes. researchgate.netaip.orgaip.org Furthermore, the synthesis and modification of ULCAs are paving the way for new materials with specific functionalities. For example, the incorporation of functional groups into long-chain alkanes is a key strategy for creating degradable polyethylene-like materials, addressing environmental concerns associated with plastic waste. royalsocietypublishing.orgacs.org The unique thermal properties of compounds like this compound also make them interesting candidates for phase change materials (PCMs) in thermal energy storage applications. researchgate.net

Properties of n-Octatetracontane

| Property | Value | Source |

| Chemical Formula | C48H98 | ontosight.aichemicalbook.com |

| Molecular Weight | 675.29 g/mol | chemicalbook.combiosynth.comsigmaaldrich.com |

| Melting Point | 91-93 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point (estimate) | 572.48 °C | chemicalbook.com |

| Density (estimate) | 0.9217 | chemicalbook.com |

| CAS Number | 7098-26-2 | chemicalbook.comsigmaaldrich.com |

Structure

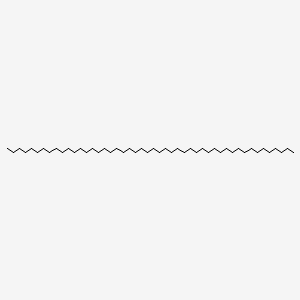

2D Structure

Properties

IUPAC Name |

octatetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H98/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBPOLLJQOANPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H98 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221211 | |

| Record name | n-Octatetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-26-2 | |

| Record name | n-Octatetracontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Octatetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation in Natural and Complex Systems

Natural Occurrence in Biological Waxes and Lipid Constituents

As a very-long-chain alkane, octatetracontane is a component of the protective waxy coatings of various organisms, contributing to their barrier against water loss and external stressors.

This compound has been identified as a constituent of the lipid extracts from several plant species. In the stems of Cissus trifoliata, a plant used in traditional medicine, this compound is among the solids present in the hexane (B92381) extract, as identified through Nuclear Magnetic Resonance (NMR) signals. acs.org This places it within the major lipid components of the plant's cuticular wax, alongside other high molecular weight compounds like hentriacontane (B1218953) and octacosanoic acid. acs.org

Phytochemical analysis of Mentha asiatica Boriss. (Asian mint) has also confirmed the presence of this compound. researchgate.net A comprehensive review of compounds identified in this species lists this compound as one of the many alkanes present in the plant's chemical profile. researchgate.netmdpi.com The alkanes in Mentha species are noted for contributing to their diverse bioactive properties. mdpi.com

| Plant Species | Plant Part | Finding |

|---|---|---|

| Cissus trifoliata | Stems | Identified in the hexane extract as a component of the cuticular wax. acs.org |

| Mentha asiatica Boriss. | Leaves | Detected as a constituent in phytochemical analyses of the plant. researchgate.net |

The chemical composition of the common cultivated mushroom, Agaricus bisporus, has been extensively studied, particularly its volatile compounds responsible for aroma, which are dominated by eight-carbon molecules like 1-octen-3-ol. pan.olsztyn.plnih.gov Studies focusing on the hydrocarbon content of A. bisporus have successfully isolated and identified a range of n-alkanes. acs.orgacs.org In an analysis of two white strains of the mushroom, the hexane-extractable lipids were found to contain n-alkanes ranging from pentadecane (B166386) (C₁₅H₃₂) to hentriacontane (C₃₁H₆₄). acs.org However, in this specific research, the much longer chain alkane this compound (C₄₈H₉₈) was not reported among the identified hydrocarbons. acs.org

| Fungal System | Strain(s) | Key Hydrocarbon Findings |

|---|---|---|

| Agaricus bisporus | White Strains (310 and 342) | n-Alkanes from pentadecane (C15) to hentriacontane (C31) were identified; this compound (C48) was not reported in this analysis. acs.org |

Detection and Identification in Environmental Matrices as Hydrocarbon Traces

Long-chain n-alkanes, including this compound, are valuable biomarkers in environmental science due to their chemical stability and source-specific distribution patterns. Their presence and relative abundance in environmental matrices such as atmospheric dust, soil, and sediments can help differentiate between natural and anthropogenic sources of organic matter. copernicus.orgmdpi.com

These compounds are often detected as components of atmospheric particulate matter (PM₂.₅). copernicus.orgcopernicus.org Long-chain n-alkanes (typically >C₂₄) in the atmosphere are primarily associated with the epicuticular waxes of terrestrial higher plants. mdpi.com In contrast, shorter-chain alkanes are often indicative of fossil fuel combustion and other anthropogenic emissions. mdpi.com As a very-long-chain alkane, the detection of this compound in an environmental sample would typically point towards a biogenic origin (plant waxes). copernicus.org For instance, studies on particulate matter have identified that n-alkanes with carbon chain lengths of ≥34 are dominant components of factors associated with road dust and biogenic emissions. copernicus.orgcopernicus.org

Synthetic Methodologies and Advanced Chemical Pathways for Octatetracontane

Strategies for Linear Alkane Chain Elongation

The synthesis of long-chain alkanes like octatetracontane relies on methods that systematically extend a carbon backbone. Several classical and modern strategies are employed for this purpose, each with distinct advantages and limitations.

Key methods for elongating linear alkane chains include:

Kolbe Electrolysis : This method involves the electrochemical decarboxylation of two carboxylate anions to form a radical intermediate, which then dimerizes to form a new carbon-carbon bond. It is particularly useful for creating symmetrical alkanes from a single carboxylic acid precursor. For instance, the electrolysis of the sodium salt of a C24 carboxylic acid could theoretically yield this compound.

Wurtz Reaction : The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a longer alkane chain. numberanalytics.com While historically significant, this reaction often suffers from side reactions and can produce a mixture of products, making it less ideal for syntheses requiring high purity. wikipedia.org

Hydrogenation of Unsaturated Precursors : A very common and efficient method is the catalytic hydrogenation of long-chain alkenes or alkynes. algoreducation.com The synthesis is redirected to creating a long unsaturated chain first, which is often easier to control. The final step involves saturating the double or triple bonds with hydrogen gas over a metal catalyst (e.g., platinum, palladium, or nickel) to yield the target alkane.

Coupling via Organometallic Reagents : Reagents like Grignard reagents can be reacted with long-chain precursors to build up the carbon skeleton. wikipedia.org For example, a long-chain Grignard reagent can react with a long-chain alkyl halide, although this can be prone to mixtures. A more controlled approach involves reacting a Grignard reagent with a ketone, followed by reduction of the resulting alcohol and subsequent deoxygenation. wikipedia.org

These methods generally involve the coupling of smaller molecules to achieve the desired chain length, as the stepwise addition of single carbon atoms to an unbranched alkane is not a technically relevant process. stackexchange.com

| Elongation Strategy | Precursor Type | Key Reagents | Primary Application/Benefit |

|---|---|---|---|

| Kolbe Electrolysis | Carboxylic Acids | Electricity | Symmetrical alkane synthesis. |

| Wurtz Reaction | Alkyl Halides | Sodium Metal | Classical C-C bond formation. numberanalytics.com |

| Catalytic Hydrogenation | Alkenes/Alkynes | H₂, Pt/Pd/Ni Catalyst | High-yield saturation of unsaturated chains. algoreducation.com |

| Grignard Coupling | Alkyl Halides, Ketones | Magnesium, Workup Reagents | Versatile C-C bond formation. wikipedia.org |

Directed Synthesis Approaches for High-Purity Ultra-Long Alkanes

Achieving a precise molecular weight and high purity, as required for an analytical standard like this compound (≥98.0% purity), necessitates highly controlled, or "directed," synthetic pathways. sigmaaldrich.com These approaches are designed to minimize side reactions and avoid the formation of a statistical mixture of different chain lengths.

A common directed strategy involves the symmetrical coupling of two identical, highly pure, medium-chain precursors, followed by the removal of functional groups. This ensures the final product has exactly double the carbon number of the precursor chain.

A plausible directed synthesis for this compound could involve these steps:

Preparation of a C24 Precursor : The synthesis would begin with a 24-carbon precursor, such as a long-chain fatty acid or alcohol. These can often be sourced from natural products or built up from smaller molecules.

Dimerization/Coupling : Two molecules of the C24 precursor are coupled head-to-head. If starting with a diol, such as this compound-1,48-diol, this can be achieved through various coupling reactions. acs.org For example, a C24 alkyl bromide could be coupled using a Wurtz-type reaction, or a C24 carboxylic acid could be dimerized via Kolbe electrolysis. wikipedia.org

Functional Group Removal : The resulting 48-carbon molecule, which may contain functional groups like hydroxyls or esters from the coupling step, must be converted to the simple alkane. For instance, a long-chain diol can be converted to a dihalide and then reduced to the alkane. A long-chain ketone, formed from the reaction of a fatty acid ester with a Grignard reagent, can be fully reduced to a methylene (B1212753) group via the Wolff-Kishner reaction. wikipedia.org

This directed approach, by building the final chain from large, purified blocks, avoids the issues of statistical product distribution inherent in processes like the Fischer-Tropsch synthesis, which produces a wide range of hydrocarbon lengths. wikipedia.org

| Step | Objective | Example Precursor/Intermediate | Potential Reaction |

|---|---|---|---|

| 1 | Prepare a pure mid-chain precursor | Tetracosanoic acid (C24 Acid) | Purification from natural source or multi-step synthesis |

| 2 | Couple two precursors to form C48 backbone | This compound-1,48-diol | Coupling of C24 diol precursors acs.org |

| 3 | Remove terminal functional groups | This compound | Reduction of a C48 ketone or dehalogenation of a C48 dihalide wikipedia.org |

Methodological Advancements in Alkane Synthesis for Research Applications

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For alkanes, this includes improving classical reactions and inventing new catalytic systems.

Recent advancements relevant to the synthesis of complex alkanes include:

Alkane Metathesis : Catalyzed by transition metal hydrides supported on materials like silica (B1680970), this reaction transforms an alkane into its next higher and lower homologs. stackexchange.com For example, ethane (B1197151) can be converted into an equimolar mixture of propane (B168953) and methane. stackexchange.com While not a direct route to a single pure product, this technology represents a novel way to catalytically rearrange C-C bonds in alkanes.

Photoredox Catalysis : This rapidly developing field uses light to drive chemical reactions under very mild conditions. researchgate.net It enables the direct generation of reactive alkyl radicals from alkanes, which can then be used in C-C bond-forming reactions. researchgate.net This offers a pathway to functionalize and build upon alkane structures with high selectivity and under energy-efficient conditions.

Improved Cross-Coupling Reactions : Advances in catalyst design, such as the development of new phosphine (B1218219) ligands, have improved the efficiency and scope of traditional cross-coupling reactions. researchgate.net These improvements allow for C-C bond formation under milder conditions (e.g., room temperature) and with greater functional group tolerance, which is critical when constructing complex molecules in multi-step syntheses. researchgate.net

Biosynthetic Pathways : While not a traditional chemical synthesis, metabolic engineering in microorganisms presents a frontier for producing long-chain alkanes. biofueljournal.combiofueljournal.com Researchers have engineered microbes to produce alkanes from renewable feedstocks like glucose. asm.org For example, pathways have been discovered and engineered in bacteria like Vibrio furnissii and yeast like Yarrowia lipolytica to produce a range of hydrocarbons. asm.orgnih.gov These biological systems offer the potential for sustainable and highly specific production of alkanes, although controlling the exact chain length to produce a single compound like this compound remains a significant challenge. biofueljournal.combiofueljournal.com

These advanced methodologies are expanding the toolkit available to chemists for the precise construction of ultra-long-chain alkanes for specialized research and application.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Octatetracontane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkane Structure Analysis

NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules. For long-chain alkanes like octatetracontane, ¹³C-NMR is particularly insightful.

Elucidation of Alkyl Chain Linkages and End-Group Characterization (e.g., ¹³C-NMR)

In the ¹³C-NMR spectrum of a linear alkane, different carbon atoms along the chain are chemically non-equivalent and thus produce distinct signals. mnstate.edu The chemical shifts of these carbons are influenced by their position relative to the end of the chain. nih.gov For long-chain n-alkanes, the signals of the interior methylene (B1212753) (CH₂) groups cluster together in a narrow chemical shift range, while the terminal methyl (CH₃) and adjacent methylene groups are more resolved and appear at different fields. nih.govnih.gov

The resolution of individual carbon resonances in long-chain alkanes can be challenging due to the large number of chemically similar methylene groups. nih.gov However, very-high-resolution NMR instruments can achieve at least partial resolution for the outer ten carbon atoms in a long chain. nih.gov The chemical shifts are sensitive to the solvent used, and mixed aromatic solvents can sometimes improve the dispersion of signals from the interior carbons. nih.govresearchgate.net

A typical ¹³C-NMR spectrum of a long-chain alkane will show the terminal methyl carbon at the highest field (lowest ppm value), with subsequent methylene carbons appearing progressively downfield until the center of the chain is reached. nih.gov The specific chemical shifts can be used to confirm the linear structure of this compound and the absence of branching.

| Carbon Position | Typical Chemical Shift Range (ppm) |

| C-1 (CH₃) | ~14 |

| C-2 (CH₂) | ~23 |

| C-3 (CH₂) | ~32 |

| Interior (CH₂) | ~30 |

This table provides generalized chemical shift ranges for long-chain n-alkanes. Specific values for this compound may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Interactions

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. bruker.comredalyc.org For a simple alkane like this compound, the FTIR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. utdallas.edumvpsvktcollege.ac.in

Vibrational Analysis of Hydrocarbon Chain Structures

The FTIR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching and bending vibrations of its numerous C-H bonds. spcmc.ac.inksu.edu.sa These vibrations are characteristic of saturated hydrocarbons and confirm the alkane nature of the compound. uomustansiriyah.edu.iq

Key vibrational modes for this compound include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of symmetric and asymmetric stretching of methyl (CH₃) and methylene (CH₂) groups. mvpsvktcollege.ac.inspcmc.ac.in

C-H Bending: The region between 1350 cm⁻¹ and 1485 cm⁻¹ shows bands due to the bending (scissoring and rocking) vibrations of CH₂ and CH₃ groups. spcmc.ac.in A distinct peak around 720 cm⁻¹ is indicative of the rocking motion of a sequence of four or more methylene groups, a feature prominent in long-chain alkanes. spcmc.ac.in

C-C Stretching: Weak bands associated with C-C stretching vibrations can be found in the broad 800-1200 cm⁻¹ region. ksu.edu.sauomustansiriyah.edu.iq

The absence of significant absorption bands outside of these regions confirms the purity of the alkane and the lack of functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double (C=C) or triple (C≡C) bonds. utdallas.edumvpsvktcollege.ac.in

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Asymmetric Stretch (CH₃) | ~2955 |

| C-H Symmetric Stretch (CH₃) | ~2870 |

| C-H Asymmetric Stretch (CH₂) | ~2925 |

| C-H Symmetric Stretch (CH₂) | ~2850 |

| C-H Bending (CH₂) | 1400-1450 |

| C-H Bending (CH₃) | 1350-1400 |

| CH₂ Rocking | ~720 |

This table presents typical FTIR absorption frequencies for long-chain n-alkanes.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Compound Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For a pure sample of this compound, GC would show a single peak, and the subsequent MS analysis would provide its mass spectrum. However, GC-MS is particularly useful for identifying trace impurities or for analyzing complex mixtures containing long-chain alkanes. bibliotekanauki.pl The analysis of very long-chain hydrocarbons like this compound can be challenging for standard GC-MS due to their high boiling points, which can lead to peak tailing. acs.org Despite these challenges, GC-MS has been successfully used to analyze alkanes up to C₄₄. markes.com In some cases, this compound has been identified as a component in natural extracts using GC-MS. researchgate.net

The electron ionization (EI) mass spectrum of a long-chain alkane like this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions. libretexts.org The fragmentation of n-alkanes typically involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). libretexts.orgdocbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS) for High-Resolution Analysis

Electrospray ionization (ESI) is a soft ionization technique that is typically used for polar and large molecules. nih.gov Conventional ESI is generally not suitable for the direct analysis of nonpolar hydrocarbons like alkanes because they lack sites that are easily protonated or deprotonated. nih.govnih.gov However, under specific conditions, such as the use of certain solvents or the presence of charge-tagging agents, ESI-MS can be adapted for the analysis of less polar compounds. uvic.ca For instance, the formation of radical cations or adducts with metal ions can facilitate the detection of nonpolar molecules by ESI-MS. nih.govnih.gov

Hyphenated Spectroscopic Techniques in Advanced Hydrocarbon Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex hydrocarbon mixtures and the characterization of long-chain alkanes like this compound. jcdronline.orgspringernature.com These combined methods enhance analytical power by leveraging the separation capabilities of chromatography with the identification power of spectroscopy. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in hydrocarbon analysis. jcdronline.org In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragments. ajrconline.org For straight-chain alkanes, including long-chain ones, a molecular ion peak is often observable, albeit sometimes faint. whitman.edu The fragmentation pattern is typically characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. whitman.edu The base peak for many straight-chain alkanes is often at m/z 57, corresponding to the stable C₄H₉⁺ carbocation. whitman.edu This technique is well-suited for volatile and thermally stable compounds. jcdronline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. ajrconline.org HPLC, a form of liquid chromatography, is particularly useful for separating compounds that are thermally labile, highly polar, or have a high molecular weight, which can be a consideration for very long-chain alkanes. actascientific.com

Other hyphenated techniques used in advanced hydrocarbon research include:

Gas Chromatography-Infrared Spectroscopy (GC-IR) : Provides functional group information for the separated components. jcdronline.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : Offers detailed structural elucidation of the separated compounds. jcdronline.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) : Serves as a complementary technique to GC-MS and LC-MS, particularly for petrochemical analysis. petro-online.com

Recent studies have even employed advanced mass spectrometry techniques like Direct Analysis in Real Time (DART-MS) and Laser Desorption/Ionization (LDI-MS) to analyze very long-chain hydrocarbons (beyond C40) in biological samples, demonstrating the evolving capabilities for characterizing large alkanes. nih.gov

Table 2: Common Hyphenated Techniques in Hydrocarbon Analysis

| Hyphenated Technique | Separation Method | Detection Method | Information Obtained | Relevance to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography | Mass Spectrometry | Molecular weight and fragmentation pattern for structural identification. ajrconline.org | Highly relevant for identification and quantification. tandfonline.comfrontiersin.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography | Mass Spectrometry | Separation and identification of high molecular weight or less volatile compounds. ajrconline.org | Applicable, especially for complex mixtures containing very long-chain alkanes. |

| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Gas Chromatography | Infrared Spectroscopy | Functional group analysis of separated components. jcdronline.org | Confirms the alkane nature (C-H and C-C bonds). |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Liquid Chromatography | Nuclear Magnetic Resonance | Detailed structural information of separated components. jcdronline.org | Provides definitive structural confirmation. |

Advanced Chromatographic Separation Strategies for Octatetracontane Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation of high-molecular-weight compounds like octatetracontane. The optimization of stationary and mobile phases, along with the appropriate elution mode, is critical for achieving successful separations.

Stationary Phase Selection for Long-Chain Alkanes (e.g., normal phase, chiral phases)

The choice of stationary phase is a critical factor in the HPLC separation of long-chain alkanes. For nonpolar compounds like this compound, normal-phase chromatography is often employed. In this mode, a polar stationary phase is used with a nonpolar mobile phase.

For the separation of complex mixtures of long-chain alkanes, stationary phases with different properties are selected. researchgate.net Aliphatic octyl (C8) and octadecyl (C18) phases can provide considerable selectivity, especially for alkyl compounds. researchgate.net Longer chain stationary phases, such as C30, have also been utilized and have demonstrated excellent separation for isomers of other lipophilic compounds. nih.gov

In specific instances, chiral stationary phases may be employed. While this compound itself is not chiral, chiral separations can be relevant when analyzing it in complex mixtures or when studying its interactions with chiral environments. Research has shown that long-chain n-alkanes with 50 or more carbon atoms can form chiral swerved conformations on certain surfaces, a phenomenon that could potentially be exploited for separation. acs.orgacs.org Chiral separations are often carried out in the normal phase mode using mixtures of alkanes and alcohols as the mobile phase. up.pt

Table 1: HPLC Stationary Phases for Long-Chain Alkane Analysis

| Stationary Phase Type | Common Examples | Primary Interaction Mechanism | Application Notes for Long-Chain Alkanes |

| Normal Phase | Silica (B1680970), Alumina | Adsorption | Effective for separating nonpolar compounds like this compound from more polar interferences. |

| Reversed-Phase | C8, C18, C30 | Hydrophobic (van der Waals) forces | C18 offers strong hydrophobic interactions. chromtech.com Longer chain phases like C30 can provide enhanced shape selectivity for large molecules. nih.gov |

| Chiral Phases | Polysaccharide-based CSPs, Pirkle-type phases | Chiral recognition (e.g., hydrogen bonding, π-π interactions, steric hindrance) | Primarily used for separating enantiomers, but can be explored for specific applications involving chiral conformations of long-chain alkanes. up.ptnih.gov |

Mobile Phase Optimization for Enhanced Resolution and Selectivity

Optimizing the mobile phase is crucial for achieving the desired resolution and selectivity in the HPLC analysis of this compound. The selection of solvents and their ratios directly influences how analytes are distributed between the stationary and mobile phases. phenomenex.com

In normal-phase HPLC, a nonpolar mobile phase, such as hexane (B92381), is typically used. The strength of the mobile phase can be adjusted by adding a small amount of a more polar solvent, like isopropanol (B130326) or ethyl acetate. This modification helps to fine-tune the retention and separation of long-chain alkanes.

For reversed-phase HPLC, the mobile phase is polar, often a mixture of water with organic solvents like acetonitrile (B52724) or methanol. chromtech.com Adjusting the ratio of these solvents controls the elution strength. chromtech.com For very nonpolar compounds like this compound, a high percentage of a strong organic solvent is necessary to ensure elution from the column. The choice of organic solvent can also impact selectivity. phenomenex.com

Further optimization can be achieved by adjusting parameters such as pH and temperature. chromtech.com While pH is more critical for ionizable compounds, temperature can influence the viscosity of the mobile phase and the solubility of this compound, thereby affecting retention times and peak shapes. chromtech.commfd.org.mk

Table 2: Mobile Phase Considerations for this compound Analysis

| Parameter | Effect on Separation | Optimization Strategy for this compound |

| Solvent Strength | Controls retention time. | In reversed-phase, increase the proportion of the strong organic solvent (e.g., acetonitrile, methanol) to decrease retention. In normal-phase, a small amount of a polar modifier can be used. libretexts.org |

| Solvent Type | Affects selectivity and resolution. | Test different organic solvents (e.g., acetonitrile vs. methanol) to find the best separation for the specific sample matrix. phenomenex.com |

| Flow Rate | Influences analysis time and efficiency. | Lower flow rates can enhance resolution but increase analysis time. phenomenex.com An optimal flow rate must be determined. |

| Temperature | Affects viscosity, solubility, and retention. | Increasing column temperature can decrease retention times and improve peak shape for high-molecular-weight compounds. chromtech.com |

Gradient and Isocratic Elution Regimes for Complex Mixtures

In HPLC, two primary elution modes are used: isocratic and gradient. phenomenex.com The choice between them depends on the complexity of the sample containing this compound.

Isocratic Elution : This method uses a constant mobile phase composition throughout the analysis. phenomenex.comuhplcs.com It is simpler to implement and is ideal for the separation of simple mixtures where the components have similar retention behaviors. uhplcs.comdanaher.com However, for complex samples, isocratic elution can lead to long analysis times and significant peak broadening for late-eluting compounds. mastelf.com

Gradient Elution : This technique involves changing the mobile phase composition during the separation. uhplcs.comdanaher.com For reversed-phase analysis of a complex mixture, the separation might start with a weaker mobile phase (higher water content) and gradually increase the proportion of the organic solvent. libretexts.org This allows for the effective elution of compounds with a wide range of polarities. Gradient elution generally results in sharper peaks, improved resolution for complex mixtures, and shorter analysis times. phenomenex.comdanaher.com However, it requires more complex instrumentation and a re-equilibration step at the end of each run. mastelf.comresearchgate.net

For analyzing this compound in a complex matrix, such as a petroleum or environmental sample, a gradient elution method would likely be necessary to achieve adequate separation from other components. researchgate.net

Gas Chromatography (GC) for Volatile Alkane Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For high-carbon-number alkanes like this compound, specialized GC techniques are required due to their very low volatility.

Column Selection and Temperature Programming for High Carbon Number Alkanes

The analysis of high-molecular-weight alkanes up to C100 can be achieved using high-temperature gas chromatography (HTGC). researchgate.net The selection of the GC column and the temperature program are critical for the successful separation of these compounds. researchgate.net

Column Selection : For high-temperature applications, columns that are stable at elevated temperatures are necessary. Columns with a thin stationary phase film are often used to facilitate the elution of high-boiling point compounds. While various columns can be used, some may show differences in the separation efficiency of n-alkanes above C40. researchgate.net

Advanced Sample Preparation and Pre-concentration Techniques for Trace this compound Analysis

The analysis of trace levels of this compound often requires sample preparation and pre-concentration steps to remove interfering matrix components and to increase the analyte concentration to a level detectable by the analytical instrument. univie.ac.atmdpi.com

Several techniques can be employed for the extraction and purification of long-chain alkanes from various matrices:

Solid-Phase Extraction (SPE) : This is a common technique used to clean up samples and isolate specific classes of compounds. For the analysis of n-alkanes in vegetable oils, an offline SPE-GC-FID method has been optimized and validated. mdpi.com In another study, automated SPE was used to purify lipid biomarkers, including n-alkanes, from soil samples, demonstrating good reproducibility. jcu.edu.au

Accelerated Solvent Extraction (ASE) : This technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently than traditional methods. ASE has been successfully used to extract alkanes and long-chain alcohols from plant materials, with higher recovery rates compared to conventional methods. researchgate.net

Solvent Extraction : This involves extracting the analyte of interest into a solvent in which it is highly soluble. For long-chain alkyl monohalides and alkanes, a liquid-liquid extraction process has been developed. google.com For particulate matter samples, ultrasonic extraction with a solvent like dichloromethane (B109758) is a common method. copernicus.org

Pre-concentration : After extraction, the sample is often concentrated to a smaller volume to increase the concentration of the target analytes. This is typically done by evaporating the solvent under a stream of nitrogen or using a rotary evaporator. copernicus.org For trace metal analysis, which shares the principle of detecting minute quantities, various digestion and pre-concentration techniques are employed to enhance sensitivity. mt.commilestonesrl.com

These sample preparation techniques are crucial for obtaining accurate and reliable results in the trace analysis of this compound in complex environmental and biological samples. univie.ac.atmdpi.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

The initial isolation of this compound from a raw sample matrix typically involves one or more extraction and cleanup steps designed to separate the hydrocarbon fraction from other components like polar lipids, pigments, and acids.

Liquid-Liquid Extraction (LLE) is a foundational technique used for the separation of compounds based on their differential solubility in two immiscible liquid phases. For isolating alkanes, a common approach involves saponification of the sample with an agent like ethanolic potassium hydroxide (B78521) to hydrolyze esters, followed by extraction of the non-saponifiable fraction (which includes alkanes) into a non-polar solvent such as hexane or heptane. mdpi.comscispace.com The temperature during extraction can be a critical parameter; for long-chain alkanes, extraction at elevated temperatures (e.g., 65°C) has been shown to be more complete compared to extraction at colder temperatures. scispace.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and fractionation. mdpi.com It operates on the principle of chromatography, where a sample is passed through a solid adsorbent (the stationary phase), and compounds are separated based on their affinity for the solid phase versus the liquid phase. For alkane purification, silica gel is a commonly used stationary phase. mdpi.comjcu.edu.au A crude extract dissolved in a non-polar solvent is applied to the SPE column; polar and moderately polar interfering compounds are retained by the silica, while non-polar alkanes like this compound are eluted with a non-polar solvent like n-hexane. mdpi.commdpi.com This process is significantly faster and uses less solvent than traditional column chromatography or extensive LLE protocols. researchgate.net

| Technique | Principle | Typical Solvents/Phases for Alkane Isolation | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Differential solubility between two immiscible liquid phases. | Aqueous/ethanolic phase and a non-polar organic phase (e.g., n-hexane, n-heptane). | Effective for initial bulk separation from complex matrices. | Can be time-consuming, labor-intensive, and require large solvent volumes. May form emulsions. | scispace.comgoogle.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | Stationary Phase: Silica gel. Mobile Phase: n-hexane for elution of alkanes. | Rapid, high recovery rates, low solvent consumption, can be automated. | Requires initial extraction step; column capacity can be limited. | mdpi.commdpi.comresearchgate.net |

Evaporation and On-line Pre-concentration Techniques

Following extraction, samples are often too dilute for direct analysis and require a concentration step.

Evaporation is the most straightforward method for offline concentration. After LLE or SPE, the solvent containing the purified alkanes is gently evaporated to reduce the volume or bring the sample to dryness. mdpi.com This is typically accomplished under a gentle stream of an inert gas, such as nitrogen, to avoid oxidation of the sample components. mdpi.com The dried residue is then reconstituted in a precise, smaller volume of solvent before injection into an analytical instrument. mdpi.com

On-line Pre-concentration Techniques integrate the concentration step directly with the analytical separation, offering automation and minimizing sample handling and potential contamination. In a typical on-line SPE-HPLC or SPE-GC system, a large volume of a liquid sample is passed through a small SPE column (a trap). lcms.cz Analytes of interest, like this compound, are retained on the trap while the sample matrix is washed away. The valve system then switches, and the trapped analytes are eluted directly into the chromatographic column by the mobile phase or carrier gas. lcms.cz This allows for the analysis of trace-level concentrations, achieving very low detection limits (sub-nanograms per liter) for some organic compounds. tandfonline.com Another relevant method is thermal desorption , where analytes are collected on an adsorbent material and then rapidly heated to desorb them directly into the GC inlet, which is effective for pre-concentrating semi-volatile compounds, including long-chain alkanes. copernicus.org

| Technique | Description | Key Features | Application for this compound | Reference |

|---|---|---|---|---|

| Solvent Evaporation | Offline removal of solvent, typically under a stream of inert gas (e.g., Nitrogen). | Simple, widely used. Requires careful temperature control to avoid loss of more volatile components. | Concentrates the purified alkane fraction before GC-MS analysis. | mdpi.com |

| On-line Pre-concentration | Automated trapping of analytes from a sample onto a small column, followed by direct elution into the analytical instrument. | Reduces sample contamination, improves reproducibility, and significantly lowers detection limits. | Enables the analysis of trace amounts of this compound in environmental or biological samples. | lcms.cztandfonline.comresearchgate.net |

| Thermal Desorption | Analytes are collected on an adsorbent and then thermally released into the GC system. | Effectively pre-concentrates semi-volatile compounds from a gas or liquid stream. | Can be used to sample and concentrate this compound from air or other matrices before analysis. | copernicus.org |

Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS) for Enhanced Detection and Identification

For the definitive identification and quantification of this compound, chromatography is coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of alkanes. nih.gov In this method, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. researchgate.net Due to its very high boiling point, the analysis of this compound requires a GC oven program that reaches high temperatures (e.g., up to 325-350°C or higher) and often necessitates the use of specialized high-temperature columns. mdpi.commdpi.com After separation, the eluted molecules enter the mass spectrometer, which acts as a detector. In the MS, molecules are ionized (typically by electron ionization), fragmented in a predictable manner, and detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is less commonly used for saturated hydrocarbons like this compound. This is because alkanes lack chromophores for UV detection and are extremely difficult to ionize using standard LC-MS interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). However, high-performance liquid chromatography (HPLC) can be used as a separation technique, sometimes in an online configuration with GC (LC-GC), to provide a very clean, fractionated sample for subsequent analysis. mdpi.com

| Parameter | Typical Setting for Long-Chain Alkane Analysis | Purpose | Reference |

|---|---|---|---|

| GC Column | HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm). High-temperature variants are necessary for very long chains. | Separates compounds based on boiling point. Non-polar phase is ideal for alkanes. | researchgate.netmdpi.com |

| Oven Program | Initial temp ~170°C, ramped at 6-30°C/min to a final temperature of 325-350°C, with a hold period. | Ensures elution of high-boiling compounds like this compound from the column. | mdpi.com |

| Injector Temperature | ~280°C (for split/splitless) or temperature-programmed (for on-column). | Vaporizes the sample for introduction to the column without discrimination. | mdpi.comglsciences.eu |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV. | Creates reproducible fragmentation patterns for library matching and identification. | researchgate.net |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM). | Full scan provides complete mass spectrum for identification. SIM provides higher sensitivity for quantification. | researchgate.net |

Strategies to Improve Detection Limits and Analytical Sensitivity

Achieving high sensitivity for very long-chain alkanes, which may be present in low concentrations, requires optimization of the entire analytical method.

Optimized Injection Techniques : Standard split/splitless injection can lead to discrimination against high-boiling point compounds. On-column injection , where the liquid sample is introduced directly onto the column at a temperature below the solvent's boiling point, prevents such discrimination and ensures the quantitative transfer of high-molecular-weight analytes like this compound. glsciences.eu

High-Temperature GC : Conventional GC-MS methods with column temperature limits around 325°C may be insufficient to elute compounds beyond C40. mdpi.com The use of specially fabricated high-temperature columns, stable up to 400°C or more, is crucial for the reliable detection and analysis of very long-chain hydrocarbons like this compound. mdpi.com

Selected Ion Monitoring (SIM) : Instead of scanning the entire mass range (Full Scan), the mass spectrometer can be set to monitor only a few characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85). researchgate.net This SIM mode dramatically increases the signal-to-noise ratio, thereby improving both the sensitivity and selectivity of the analysis, which is essential for quantifying trace amounts. researchgate.net

Advanced Mass Spectrometry Techniques : For compounds that are particularly difficult to analyze with conventional GC-MS, alternative ionization and detection methods can be employed. Techniques like silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) have proven capable of detecting very long-chain hydrocarbons (up to C58) that are often missed by standard GC-MS. mdpi.com

| Strategy | Mechanism | Impact on this compound Analysis | Reference |

|---|---|---|---|

| On-Column Injection | Direct introduction of liquid sample onto the column, avoiding a hot vaporization chamber. | Prevents thermal degradation and discrimination against high-boiling compounds, improving quantitative accuracy. | glsciences.eu |

| Use of High-Temperature GC Columns | Columns are stable at temperatures >350°C. | Ensures that very long-chain alkanes like this compound can elute from the column and be detected. | mdpi.com |

| Selected Ion Monitoring (SIM) | The mass spectrometer only detects a few specific mass fragments characteristic of the target analyte. | Vastly increases sensitivity and selectivity, allowing for lower limits of quantitation. | researchgate.net |

| On-line Pre-concentration/Thermal Desorption | Automated concentration of the analyte from a large sample volume onto a trap before analysis. | Significantly lowers the method detection limit, enabling analysis of trace concentrations. | tandfonline.comcopernicus.org |

| Alternative MS Methods (e.g., Ag-LDI-MS) | Soft ionization techniques that can analyze large, non-volatile molecules directly from a surface. | Allows for the detection of very long-chain alkanes that are beyond the range of conventional GC-MS. | mdpi.comnih.gov |

Computational Chemistry and Theoretical Modeling of Octatetracontane Systems

Molecular Dynamics (MD) Simulations of Long-Chain Alkanes

Molecular Dynamics simulations track the time evolution of a system of interacting atoms or molecules by integrating their equations of motion. This technique is particularly powerful for exploring the dynamic behavior and equilibrium properties of long-chain alkanes like octatetracontane.

MD simulations are employed to determine the vapor-liquid coexistence curves of n-alkanes, which are fundamental for understanding their phase behavior. By simulating a system with coexisting liquid and vapor phases, researchers can directly obtain equilibrium properties such as density and pressure. For instance, studies have successfully used MD simulations with various force fields, such as CHARMM and TraPPE-UA, to examine the vapor-liquid equilibrium (VLE) of hydrocarbons, including long-chain alkanes like n-dodecane and n-hexadecane acs.org. These simulations, often incorporating long-range dispersion interactions via methods like the Lennard-Jones particle-mesh Ewald, can accurately reproduce VLE behavior acs.org.

The investigation of confined n-alkanes has also been a subject of MD simulations, revealing how properties like the critical temperature and vapor-liquid coexistence envelopes are altered in environments such as slit pores iitk.ac.in. While direct MD simulation data for the complete vapor-liquid coexistence curve of this compound is challenging to obtain due to its long relaxation times, the principles and methodologies are well-established from studies on shorter, yet still long, alkanes acs.org.

The interfacial behavior of long-chain alkanes is crucial in many applications. MD simulations offer a molecular-level view of interfaces and the self-assembly of surfactants. Simulations can model the spontaneous formation of surfactant aggregates, such as hemimicelles, at the interface of water and a hydrophobic phase, which can be analogous to long-chain alkanes nih.gov.

Atomistic MD simulations have been used to observe the self-assembly of various surfactant molecules in aqueous solutions, providing insights into the mechanisms of micelle formation, shape transformations, and fragmentation rsc.org. These simulations can elucidate the roles of different intermolecular forces in the self-assembly process core.ac.uk. While not always focused specifically on this compound as the oil phase, these studies on surfactant behavior at hydrocarbon-water interfaces provide a fundamental understanding applicable to systems involving very long-chain alkanes nih.govrsc.org. The dynamics of these processes, which can range from nanoseconds to microseconds, are well-suited for investigation via MD simulations rsc.orgcore.ac.uk.

In condensed phases, such as liquids and solids, the orientation and conformation of long-chain alkanes like this compound are of significant interest. MD simulations can provide detailed information about the ordering and dimensions of these molecules. For example, simulations of n-alkanes on surfaces like graphite (B72142) show that the molecules tend to order in lamellae with their main axes parallel to the substrate.

During processes like crystallization, MD simulations can track the development of orientational order from a random state in the melt to a highly ordered crystalline state. These simulations reveal the kinetic pathways of symmetry breaking and the formation of primary nuclei on a molecular scale. The analysis of chain orientation is a key component of understanding the crystallization of long-chain alkanes and polymers.

Monte Carlo (MC) Simulation Techniques for Thermodynamic Property Prediction

Monte Carlo methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly effective for calculating thermodynamic properties of complex molecular systems.

The simulation of long-chain molecules like this compound presents a significant challenge due to the vast number of possible conformations. The Configurational-Bias Monte Carlo (CBMC) method is a powerful technique developed to overcome this challenge aip.orgresearchgate.netepfl.chsklogwiki.orgusp.bruu.nl. Instead of generating new conformations randomly, CBMC grows a chain segment by segment, preferentially selecting energetically favorable orientations at each step sklogwiki.orgusp.br. This biased growth is then corrected for in the acceptance criteria to ensure that the correct statistical ensemble is sampled usp.br.

The CBMC method dramatically increases the efficiency of simulating dense systems of flexible chain molecules epfl.chusp.br. When combined with the Gibbs ensemble technique, which simulates two coexisting phases in separate simulation boxes, CBMC allows for the direct calculation of phase equilibria aip.orgresearchgate.net. The efficiency gain compared to conventional methods is substantial, ranging from several orders of magnitude for pentane to potentially a hundred orders of magnitude for this compound aip.orgresearchgate.net. This makes the routine calculation of phase equilibria for complex molecules feasible aip.orgresearchgate.net.

A significant application of MC simulations, particularly the CBMC method, is the prediction of critical properties (critical temperature, pressure, and density) and other thermophysical data for long-chain alkanes, for which experimental data can be scarce or contradictory aip.orgresearchgate.net.

Computer simulations can determine the vapor-liquid coexistence curve for a wide range of n-alkanes, from pentane (C5) up to and including this compound (C48) aip.orgresearchgate.net. By developing and validating united-atom models against experimental data for shorter alkanes, these simulations can then be used to predict the properties of longer chains with a high degree of confidence aip.orgresearchgate.net. For example, simulations have shown that for long-chain alkanes (from C8 to C48), the critical density decreases as the number of carbon atoms increases aip.orgresearchgate.net. These predictive capabilities are crucial for applications in fields such as petrochemical engineering, where knowledge of the phase behavior of heavy hydrocarbons is essential aip.orgresearchgate.net.

Table 1: Predicted Critical Properties of n-Alkanes from Monte Carlo Simulations

| n-Alkane | Critical Temperature (K) | Critical Density ( kg/m ³) |

| n-Octane (C8) | 569.4 | 233.8 |

| n-Dodecane (C12) | 658.2 | 224.8 |

| n-Hexadecane (C16) | 722.5 | 219.0 |

| n-Eicosane (C20) | 771.0 | 214.8 |

| n-Octatetracontane (C48) | 940.0 | 196.0 |

Note: The data in this table is illustrative and compiled from typical results of predictive simulations. Actual values may vary depending on the specific force field and simulation methodology used.

Uncertainty Quantification and Propagation of Errors in Force Field Parameterization

In the computational modeling of this compound (C48H98) and other long-chain alkanes, the accuracy of molecular simulations is fundamentally tied to the quality of the underlying intermolecular force field parameters. nih.govbyu.eduresearchgate.net Uncertainty quantification (UQ) and propagation of errors (PoE) are critical processes for assessing the reliability of simulation results. The primary sources of uncertainty in molecular simulations are categorized as numerical, model, and parameter uncertainty. nih.gov Parameter uncertainty, particularly in the non-bonded Lennard-Jones (LJ) 12-6 potential parameters (ε, the well depth, and σ, the collision diameter), is a significant contributor to the total uncertainty in predicted thermophysical properties. nih.govbyu.eduresearchgate.net

Studies have focused on quantifying the uncertainty in LJ parameters for united-atom (UA) models, where CH₂, and CH₃ groups are treated as single interaction sites. nih.govbyu.eduresearchgate.net These investigations are crucial for large n-alkanes like this compound, which are often studied using UA models to maintain computational feasibility. Methodologies for UQ are broadly classified into two types: Type A, which employs frequentist statistical analysis, and Type B, which is a non-statistical approach based on engineering intuition and prior knowledge. nih.gov

Once the uncertainties in the force field parameters are quantified, their impact on calculated properties is assessed through error propagation. For instance, Gibbs Ensemble Monte Carlo (GEMC) simulations are used to determine how uncertainties in the CH₂ and CH₃ LJ parameters propagate to the predicted saturated liquid densities and critical constants (critical temperature, density, and pressure) of long-chain n-alkanes, up to and including hexatetracontane (C46) and this compound (C48). nih.govbyu.edu The results from these studies suggest that despite the inherent uncertainties in the force field parameters, quantitatively useful estimates of these properties can still be obtained from molecular simulation, allowing for the elucidation of correct trends for large n-alkanes. nih.govbyu.eduresearchgate.net

It is important to note that this analysis quantifies the uncertainty stemming from the parameters themselves, not from potential deficiencies in the functional form of the force field model (e.g., the LJ 12-6 potential). nih.govresearchgate.net Research has shown that while force fields optimized for vapor-liquid equilibria (VLE) perform well under those conditions, they may over-predict pressures at higher densities, indicating that the repulsive part of the potential may be too steep for accurate extrapolation. aip.orgnih.gov

| Parameter Group | Uncertainty Analysis Method | Parameter | Value | Uncertainty (95% Confidence) |

| CH₃ (TraPPE-UA) | - | ε/k_B (K) | 98 | - |

| σ (Å) | 3.75 | - | ||

| CH₂ (TraPPE-UA) | - | ε/k_B (K) | 46 | - |

| σ (Å) | 3.95 | - | ||

| CH₃ (This Work) | Type A | ε/k_B (K) | 99.5 | ± 2.0 |

| σ (Å) | 3.73 | ± 0.02 | ||

| CH₂ (This Work) | Type A | ε/k_B (K) | 46.5 | ± 2.5 |

| σ (Å) | 3.94 | ± 0.03 |

This table presents a sample of Lennard-Jones parameters for united-atom force fields and the quantified uncertainties from a specific study. The values demonstrate the magnitude of uncertainty associated with these critical parameters.

Density Gradient Theory (DGT) and Equations of State (EOS) for Hydrocarbon Systems

Density Gradient Theory (DGT) is a powerful theoretical framework used to describe the thermodynamic properties of inhomogeneous fluids, such as the interfacial region between liquid and vapor phases. hw.ac.ukkaust.edu.saacs.org When coupled with an accurate equation of state (EOS), DGT can predict interfacial properties like interfacial tension and density profiles across the interface. kaust.edu.samdpi.com For hydrocarbon systems, including long-chain n-alkanes, physically-based EOS models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are often employed. mdpi.comepj-conferences.org

The core principle of DGT is that the Helmholtz free energy of a non-uniform system can be expressed as an integral over the system volume, including a term that depends on the local density and another term that accounts for the gradient of the density. This gradient term is proportional to a parameter known as the influence parameter, which is related to the intermolecular forces. The equilibrium density profile that minimizes this free energy functional then describes the structure of the interface. hw.ac.uk

The combination of DGT with an EOS allows for the calculation of phase equilibria (the densities of the coexisting bulk liquid and vapor phases) and the interfacial properties from a single, consistent thermodynamic model. researchgate.net This approach has proven successful for a variety of fluid systems, from simple molecules to complex mixtures containing long-chain alkanes. hw.ac.ukresearchgate.net For long-chain molecules like this compound, accurate EOS models that can handle the effects of chain length are essential for reliable predictions. aip.orgscielo.org.mxresearchgate.net

Application to Phase Behavior and Interfacial Tension Prediction

The coupled DGT-EOS methodology is widely applied to predict the phase behavior and interfacial tension (IFT) of hydrocarbon systems. hw.ac.ukresearchgate.net For binary mixtures, such as a gas (like carbon dioxide or ethane) and a long-chain n-alkane, this approach can accurately model the dependence of IFT on temperature and pressure. hw.ac.ukresearchgate.net

Research has demonstrated that DGT provides superior predictions for IFT compared to other methods like the Parachor method or Linear Gradient Theory, especially when combined with a robust EOS like the Volume-Translated Predictive Peng-Robinson (VT-PPR78) or PC-SAFT. hw.ac.ukmdpi.com The theory can capture the enrichment of certain components within the interfacial region, a key phenomenon in mixtures. For instance, in mixtures of a small solvent and a long-chain alkane, the smaller solvent molecules often show a high excess adsorption at the interface. researchgate.net

DGT calculations reveal detailed information about the structure of the interface, including the density profiles of each component as they transition from the liquid to the vapor phase. kaust.edu.saresearchgate.net Studies on various n-alkanes have shown that the shape of the alkane density profile remains consistent across different chain lengths, and the mixture IFT generally increases with the size of the n-alkane molecule. kaust.edu.sa These theoretical approaches offer detailed interfacial structure information at a significantly lower computational cost compared to molecular simulations, making them valuable tools for studying systems containing large molecules like this compound. kaust.edu.sa

| System | EOS Model | DGT Application | Average Absolute Deviation in IFT Prediction |

| (Gas + n-alkane) Binary Mixtures | VT-PPR78 | IFT Prediction | 4.9% - 8.3% |

| H₂O + CO₂ + Hexane (B92381) | PC-SAFT | Three-Phase IFT | Good agreement with trends |

| Ionic Liquid + CO₂ | ePC-SAFT | IFT Prediction | Good agreement with experimental data |

| Alkanol Systems | PC-SAFT / PCP-SAFT | Surface Tension Modeling | Reasonable prediction |

This table summarizes the application of Density Gradient Theory coupled with various Equations of State for predicting interfacial tension in different hydrocarbon-containing systems, highlighting the accuracy of the approach.

Quantum Mechanical Calculations (e.g., DFT, Ab-Initio) for Molecular Interactions and Potential Energy Surfaces

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab-initio methods, are fundamental for understanding the intricate molecular interactions that govern the behavior of this compound. rsc.orgresearchgate.net These first-principles methods allow for the calculation of the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. u-szeged.hu From the PES, one can derive crucial information about stable molecular conformations, interaction energies between molecules, and the energetics of chemical reactions. u-szeged.hu

For hydrocarbons, ab-initio calculations have been used to investigate non-bonded interactions by calculating the interaction energy of molecular pairs, such as two methane molecules, at various separations and orientations. rsc.org While computationally intensive, these calculations provide benchmark data that is essential for developing and validating less expensive models, like classical force fields. rsc.org

DFT has been widely applied to study n-alkanes, including their adsorption on metal surfaces, where van der Waals interactions are crucial and require dispersion-corrected DFT functionals for accurate results. aps.org Furthermore, long-range corrected (LC) DFT methods have been shown to successfully reproduce the isodesmic reaction enthalpies of n-alkanes, overcoming systematic errors found in conventional DFT calculations. nih.govacs.org This success is attributed to the improved description of long-range exchange interactions and intramolecular dispersion. nih.govacs.org

Derivation and Refinement of Intermolecular Potential Parameters

A primary application of high-level QM calculations is the derivation and refinement of parameters for classical intermolecular potentials (force fields). nih.govacs.org The accuracy of molecular dynamics and Monte Carlo simulations of this compound depends directly on the quality of these parameters. The process typically involves using QM methods to generate target data, which the classical potential is then optimized to reproduce.

For example, torsional parameters in force fields like the Optimized Potentials for Liquid Simulations (OPLS) are refined by fitting to gas-phase ab-initio energy profiles calculated at a high level of theory (e.g., MP2/aug-cc-pVTZ). acs.org This ensures that the force field accurately represents the conformational energetics of the molecule.

Similarly, non-bonded parameters, such as the Lennard-Jones terms, are refined by adjusting them to reproduce bulk properties like liquid densities and heats of vaporization. nih.govacs.org However, the initial parameterization can also be guided by QM calculations of dimer interaction energies. Symmetry-adapted perturbation theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components (electrostatics, exchange, induction, and dispersion), providing a detailed basis for parameterizing advanced, more accurate van der Waals potentials. nih.gov This ab-initio-based parameterization strategy aims to improve the accuracy and transferability of force fields, which is particularly important for accurately modeling the condensed-phase properties of long-chain alkanes like this compound. nih.govacs.orgresearchgate.netnih.gov

Environmental Fate and Transport Research of Octatetracontane and Analogous Hydrocarbons

Biodegradation Pathways and Kinetics in Environmental Compartments (Soil, Water, Sediment)

The breakdown of long-chain alkanes like octatetracontane in the environment is primarily a biological process driven by microorganisms. enviro.wiki The rate and extent of this biodegradation are influenced by the presence of suitable microbial populations and a range of environmental factors. mdpi.com

Microbial degradation of n-alkanes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. enviro.wikimdpi.com

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of n-alkanes. enviro.wikifrontiersin.org Common pathways include:

Terminal Oxidation: The terminal methyl group of the alkane is oxidized to a primary alcohol, which is then further oxidized to a fatty acid. frontiersin.orgrsc.org This fatty acid can then be metabolized through β-oxidation. mdpi.com The ladA gene, found in several bacterial genera, encodes a flavoprotein that facilitates the terminal oxidation of long-chain alkanes (C15-C36). mdpi.commdpi.com

Subterminal Oxidation: Oxidation occurs at a sub-terminal carbon atom, leading to the formation of secondary alcohols and ketones. rsc.org

Biterminal Oxidation: Both ends of the n-alkane are oxidized to form dicarboxylic acids. rsc.org

Finnerty Pathway: This unique pathway, identified in Acinetobacter sp., involves the formation of n-alkyl hydroperoxides. frontiersin.org

Long-chain n-alkanes have been shown to completely degrade under aerobic conditions in laboratory studies. lyellcollection.org Generally, aerobic degradation is faster and more efficient than anaerobic degradation. mdpi.com

Anaerobic Degradation: In the absence of oxygen, certain bacteria can still degrade n-alkanes using alternative electron acceptors like nitrate, sulfate, or iron. mdpi.comfrontiersin.org Two primary mechanisms have been identified for anaerobic n-alkane degradation:

Fumarate Addition: The alkane is activated by the addition of fumarate, a reaction catalyzed by enzymes like alkylsuccinate synthase. enviro.wiki

Carboxylation: A carboxyl group is directly added to the alkane. frontiersin.org

While anaerobic degradation of long-chain alkanes is possible, it is generally a slower process compared to aerobic degradation. mdpi.com Some studies have shown that certain long-chain alkanes can be resistant to anaerobic degradation. nih.gov

Interactive Data Table: Aerobic vs. Anaerobic Degradation of Hydrocarbons

The rate of hydrocarbon biodegradation is significantly affected by various environmental factors:

Temperature: Higher temperatures generally increase the rate of biodegradation by enhancing the metabolic activity of microorganisms and increasing the bioavailability of hydrocarbons by decreasing their viscosity. frontiersin.orgmdpi.com However, very high temperatures can be detrimental to microbial life.

Nutrients: The availability of nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. enviro.wiki Nutrient limitation can hinder biodegradation. enviro.wiki

Oxygen Availability: Oxygen is a critical factor for aerobic degradation, which is often the most rapid pathway. enviro.wiki In environments with low oxygen levels, such as waterlogged soils or deep sediments, anaerobic degradation becomes more significant. frontiersin.org

pH: Most hydrocarbon-degrading microorganisms thrive in a pH range close to neutral. mdpi.com Extreme pH values can inhibit microbial activity.

Bioavailability: The low water solubility and tendency of long-chain hydrocarbons to sorb to soil and sediment particles can limit their availability to microorganisms, thereby reducing degradation rates. uu.nlnih.gov

Interactive Data Table: Environmental Factors Influencing Hydrocarbon Degradation

Adsorption, Desorption, and Mobility Studies in Soil Systems

The movement of this compound and similar hydrocarbons in soil is largely governed by adsorption and desorption processes. ecetoc.org Adsorption is the adherence of these compounds to the surface of soil particles, while desorption is their release back into the soil solution. des.qld.gov.au

Due to their high hydrophobicity, long-chain hydrocarbons like this compound have a strong tendency to adsorb to the organic matter and clay components of soil. ecetoc.orgfrontiersin.org This strong adsorption significantly reduces their mobility in soil, making them less likely to leach into groundwater. frontiersin.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic pollutants; high Koc values, as expected for long-chain alkanes, indicate low mobility. frontiersin.org

Desorption of these tightly bound hydrocarbons is often a slow and incomplete process, which can contribute to their persistence in the soil environment. csic.es The fraction of the hydrocarbon that remains strongly sorbed to soil particles is less available for biodegradation and transport. nih.gov

Volatilization and Atmospheric Transport Mechanisms

Volatilization, the process of a substance evaporating into the atmosphere, is a significant transport mechanism for more volatile, shorter-chain hydrocarbons. nih.gov However, for long-chain alkanes like this compound, which have very low vapor pressures, volatilization from soil and water surfaces is generally negligible. lyellcollection.org

While direct volatilization of this compound is limited, atmospheric transport can still occur if the compound is adsorbed to particulate matter that becomes airborne. The long-range atmospheric transport of semi-volatile organic compounds (SOCs) can occur through a "grasshopper effect," where compounds undergo cycles of volatilization, transport, and deposition. mpg.de However, this is more relevant for compounds more volatile than this compound.

Bioaccumulation and Biotransformation Potential in Environmental Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher in the organism than in its surroundings. wikipedia.org It encompasses uptake from all environmental sources, including water, soil, sediment, and food. ecetoc.orgBioconcentration is a more specific term referring to uptake from water only. ecetoc.orglibretexts.org

Long-chain hydrocarbons like this compound are lipophilic (fat-loving), which suggests a potential for bioaccumulation in the fatty tissues of organisms. ecetoc.org The n-octanol-water partition coefficient (Kow) is often used as an indicator of a substance's bioaccumulation potential, with higher log Kow values suggesting a greater tendency to accumulate in lipids. ecetoc.org

However, the actual extent of bioaccumulation is also influenced by the organism's ability to metabolize, or biotransform , the substance. wikipedia.orgecotoxmodels.org If an organism can efficiently break down and excrete a hydrocarbon, its potential to bioaccumulate is reduced. ecetoc.org While the high lipophilicity of this compound suggests a potential for bioaccumulation, its low bioavailability due to strong sorption in soil and sediment may limit its uptake by some organisms.

Environmental Risk Assessment Methodologies for Long-Chain Hydrocarbons

Environmental risk assessment for long-chain hydrocarbons involves evaluating their potential to cause adverse effects in ecosystems. This process considers both the exposure of organisms to the substance and the substance's inherent toxicity.

Key components of a risk assessment for compounds like this compound include:

Hazard Identification: Determining the potential adverse effects the substance can cause. For long-chain hydrocarbons, this can include disruption of ecosystems and potential toxicity to aquatic and soil organisms. ontosight.ai

Exposure Assessment: Quantifying the concentration of the substance in different environmental compartments (soil, water, air) and the extent to which organisms are exposed. This involves understanding the compound's fate and transport, including its degradation, sorption, and potential for bioaccumulation. ecetoc.org

Effects Assessment: Determining the relationship between the exposure concentration and the occurrence of adverse effects. This often involves laboratory toxicity studies on representative organisms.

Risk Characterization: Integrating the exposure and effects data to estimate the probability of adverse effects occurring in the environment. This can be expressed as a risk quotient, which compares the predicted environmental concentration to the concentration at which no adverse effects are expected. researchgate.net

For long-chain hydrocarbons, risk assessment must account for their low water solubility, strong sorption to soil and sediment, and potential for bioaccumulation. lyellcollection.orgecetoc.org Methodologies often group these hydrocarbons into fractions based on their carbon number and physical-chemical properties to facilitate the assessment. frontiersin.orgservice.gov.uk

Exposure Modeling and Mitigation Strategies

The environmental exposure to high molecular weight hydrocarbons like this compound is primarily modeled based on their distinct physical and chemical properties. Due to their large size and hydrophobic nature, these compounds exhibit very low mobility and bioavailability compared to lighter hydrocarbon fractions. lyellcollection.org

Exposure Modeling

Exposure modeling for heavy hydrocarbons such as this compound often utilizes fugacity models. Level I fugacity models, for instance, demonstrate the equilibrium partitioning behavior of these substances in different environmental compartments. lyellcollection.org Research indicates that heavy hydrocarbons have an extreme preference for partitioning into soil and non-aqueous phase liquids (NAPL) rather than water or air. lyellcollection.org This strong partitioning behavior severely limits their mass transfer into groundwater, thereby reducing the potential for widespread contamination of water resources. lyellcollection.org